molecular formula C15H20N4O2 B2565588 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034453-95-5

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2565588
CAS No.: 2034453-95-5
M. Wt: 288.351
InChI Key: RUVGTPMQOHNZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzoisoxazole core linked to a 1,5-dimethylpyrazole moiety via an ethylcarboxamide bridge. Its structural complexity arises from the fusion of two pharmacologically relevant heterocycles: the benzoisoxazole (known for metabolic stability and hydrogen-bonding capacity) and the pyrazole (a nitrogen-containing scaffold often associated with anti-inflammatory and kinase-inhibitory properties).

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-9-11(17-19(10)2)7-8-16-15(20)14-12-5-3-4-6-13(12)21-18-14/h9H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGTPMQOHNZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H19N3O
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 2034260-49-4

1. Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective antitumor agents. Pyrazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth. For instance:

  • BRAF(V600E) Inhibition : Certain pyrazole derivatives exhibit potent activity against this mutant kinase, which is crucial in melanoma and other cancers .
  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity .

2. Anti-inflammatory Activity

The compound's structural features suggest that it may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO). This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Activity

Research indicates that pyrazole-based compounds can exhibit antimicrobial effects against a range of pathogens. The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways . For example:

  • Bacterial Cell Lysis : Studies have shown that certain pyrazole derivatives can induce cell lysis in bacteria by compromising membrane integrity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation through competitive or non-competitive binding.
  • Receptor Modulation : It can modulate the activity of various receptors related to inflammation and cancer signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives:

  • Substituent Effects : The presence of dimethyl groups on the pyrazole ring enhances lipophilicity and biological activity.
  • Linker Variability : Modifications in the linker connecting the pyrazole to the benzoisoxazole moiety can significantly impact pharmacokinetics and bioavailability.

Case Studies

StudyFindings
Study on BRAF InhibitionDemonstrated significant antitumor activity against BRAF(V600E) mutant cells with IC50 values comparable to existing therapies .
Anti-inflammatory EvaluationShowed reduction in TNF-α production by over 50% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential .
Antimicrobial TestingExhibited bactericidal effects against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and isoxazole moieties can exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit tumor cell proliferation. In vitro studies have shown that certain pyrazole derivatives demonstrate effective antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In particular, some studies have reported that modifications to the pyrazole structure can enhance anti-inflammatory efficacy compared to standard drugs like diclofenac sodium .

Antimicrobial Properties

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has shown promising results in antimicrobial assays. The compound's structural features allow it to interact with bacterial enzymes and disrupt cellular processes, leading to bactericidal effects against pathogenic strains .

Herbicidal Activity

Recent studies have explored the use of pyrazole derivatives as herbicides. Compounds similar to this compound have been synthesized and tested for their efficacy against common agricultural weeds. These compounds showed significant herbicidal activity with minimal phytotoxicity to crops like rice .

Polymer Development

The incorporation of pyrazole-containing compounds into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that these compounds can act as stabilizers or cross-linking agents in polymer formulations .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
PharmacologyAnticancer activityEffective against various cancer cell lines
Anti-inflammatory effectsInhibits COX enzymes; superior to diclofenac
Antimicrobial propertiesBactericidal effects against pathogenic strains
AgricultureHerbicidal activityEffective against barnyard grass with low toxicity
Material SciencePolymer developmentEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Structural Analogues

The compound’s design shares similarities with several classes of heterocycles, though key distinctions influence its physicochemical and biological profiles:

Table 1. Core Structural Features of Comparable Compounds

Compound Class Core Structure Key Substituents Functional Group Reference
Target Compound Tetrahydrobenzoisoxazole 1,5-Dimethylpyrazole ethyl linker Carboxamide
1,5-Diarylpyrazole carboxamides Pyrazole Aryl groups at positions 1 and 5 N-Hydroxycarboxamide
Tetrahydroimidazopyridines Imidazopyridine 4-Nitrophenyl, phenethyl, cyano Ester, cyano
Pyrazole-isoxazole hybrids Pyrazole-isoxazole Substituted phenyl, methyl groups Carbothioamide
  • In contrast, ’s 4-nitrophenyl group introduces strong electron-withdrawing effects, which could influence redox properties.
Functional Group Variations

Carboxamide vs. Carbothioamide :
The target’s carboxamide group (–CONH–) is a stronger hydrogen-bond acceptor than the carbothioamide (–CSNH–) in ’s compounds, which may reduce binding affinity in target proteins reliant on hydrogen-bond networks. However, thioamides often exhibit enhanced resistance to enzymatic hydrolysis, suggesting divergent pharmacokinetic profiles.

Table 2. Functional Group Impact on Properties

Functional Group Hydrogen-Bond Acceptor Strength Metabolic Stability Example Compound
Carboxamide High (C=O) Moderate Target Compound
Carbothioamide Moderate (C=S) High Compounds

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a typical procedure involves reacting intermediates like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in polar aprotic solvents (e.g., DMF) under alkaline conditions (e.g., K₂CO₃) at room temperature . Optimization strategies include:

  • Solvent selection : Polar solvents enhance reagent solubility and reaction kinetics.
  • Catalyst use : Alkali bases improve nucleophilicity.
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., 4 hours) and improves purity (~95%) without recrystallization .
  • Design of Experiments (DOE) : Statistical methods like factorial design minimize trial runs while identifying critical variables (e.g., temperature, stoichiometry) .

Q. Which spectroscopic techniques are essential for structural validation?

Key techniques include:

  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., pyrazole and tetrahydrobenzoisoxazole moieties) .
  • Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 341.32) .
  • IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility and stability profiles be determined for experimental handling?

  • Solubility : Test in solvents (DMSO, ethanol) via saturation concentration assays.
  • Stability : Accelerated degradation studies under varied pH, temperature, and light exposure, monitored via HPLC or UV-Vis spectroscopy.
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 210–228°C observed in analogs) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s bioactivity against therapeutic targets?

Molecular docking with enzymes like dihydrofolate reductase (DHFR) evaluates binding affinity. For example:

  • Software : AutoDock Vina or Schrödinger Suite calculates docking scores (e.g., -8.2 kcal/mol for DHFR inhibition) .
  • Key interactions : Hydrogen bonds with active-site residues (e.g., Asp27, Leu22) and hydrophobic contacts with pyrazole/isoxazole groups .
  • Validation : Compare results with reference drugs (e.g., doxorubicin) and experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectral or bioactivity data?

  • Cross-validation : Use complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Density Functional Theory (DFT) : Simulate NMR/IR spectra to align with experimental data .
  • Bioassay replication : Repeat enzyme inhibition assays under standardized conditions to rule out experimental variability .

Q. How can reaction pathways be refined using integrated computational-experimental approaches?

The ICReDD framework combines:

  • Quantum chemical calculations : Predict transition states and intermediates (e.g., via Gaussian09) .
  • Information science : Machine learning identifies optimal conditions (e.g., solvent, catalyst) from high-throughput datasets .
  • Feedback loops : Experimental results refine computational models iteratively .

Q. What advanced statistical methods enhance synthesis optimization?

  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. yield) .
  • Factorial design : Screens critical factors (e.g., molar ratios, reaction time) with minimal runs .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets .

Q. How are enzyme inhibition mechanisms elucidated for this compound?

  • Kinetic assays : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots.
  • Molecular dynamics simulations : Track ligand-enzyme interactions over time (e.g., 100 ns trajectories) .
  • Site-directed mutagenesis : Validate binding residues (e.g., DHFR mutants with reduced inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.